4-methyl-2-(4-methyl-1-piperazinyl)-1,3-thiazole-5-carboxylate
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Overview
Description
4-methyl-2-(4-methyl-1-piperazinyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with a methyl group and a carboxylate group, as well as a piperazine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(4-methyl-1-piperazinyl)-1,3-thiazole-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylpiperazine with a thiazole derivative, followed by esterification to introduce the carboxylate group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(4-methyl-1-piperazinyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or alkyl groups .
Scientific Research Applications
4-methyl-2-(4-methyl-1-piperazinyl)-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-2-(4-methyl-1-piperazinyl)-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific context. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: This compound shares a similar piperazine ring but differs in the heterocyclic core, which is a pyrimidine instead of a thiazole.
Nintedanib: A compound with a similar piperazine moiety but different overall structure and pharmacological profile.
Uniqueness
4-methyl-2-(4-methyl-1-piperazinyl)-1,3-thiazole-5-carboxylate is unique due to its specific combination of a thiazole ring with a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C10H14N3O2S- |
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Molecular Weight |
240.3g/mol |
IUPAC Name |
4-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C10H15N3O2S/c1-7-8(9(14)15)16-10(11-7)13-5-3-12(2)4-6-13/h3-6H2,1-2H3,(H,14,15)/p-1 |
InChI Key |
HJHUBZNLMJCERE-UHFFFAOYSA-M |
SMILES |
CC1=C(SC(=N1)N2CCN(CC2)C)C(=O)[O-] |
Origin of Product |
United States |
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